molecular formula C9H14BrNOS B13178609 3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B13178609
M. Wt: 264.18 g/mol
InChI Key: HFBXHIQRPMYLEZ-UHFFFAOYSA-N
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Description

3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound that belongs to the class of amino alcohols It features a brominated thiophene ring attached to a dimethylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.

    Grignard Reaction: The 5-bromothiophene is then subjected to a Grignard reaction with 2,2-dimethylpropanal to form the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), Potassium thiocyanate (KSCN)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of de-brominated products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives

Scientific Research Applications

3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and conductive polymers.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromothiophene moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(5-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol
  • 3-Amino-1-(5-fluorothiophen-2-yl)-2,2-dimethylpropan-1-ol
  • 3-Amino-1-(5-iodothiophen-2-yl)-2,2-dimethylpropan-1-ol

Uniqueness

3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. The bromine atom also imparts distinct electronic properties to the compound, influencing its reactivity and biological activity.

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

3-amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H14BrNOS/c1-9(2,5-11)8(12)6-3-4-7(10)13-6/h3-4,8,12H,5,11H2,1-2H3

InChI Key

HFBXHIQRPMYLEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=CC=C(S1)Br)O

Origin of Product

United States

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